

Standard operating procedure for Dibutyl adipate synthesis in the lab

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Compound of Interest		
Compound Name:	Dibutyl adipate	
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Application Note: Laboratory-Scale Synthesis of Dibutyl Adipate

Introduction

Dibutyl adipate (DBA) is a diester of n-butanol and adipic acid with the chemical formula C14H26O4.[1][2] It is a colorless to light yellow, oily liquid that is soluble in ethanol and ether but insoluble in water.[1][2] DBA is widely used as a plasticizer for various resins, including vinyl and cellulose resins, to improve flexibility, cold resistance, and ductility.[1][3] It also serves as a solvent, an emollient in cosmetics, and a component in coatings and adhesives.[1][2][4] The primary synthesis route is the Fischer esterification of adipic acid with n-butanol, typically in the presence of an acid catalyst.[4][5] This document outlines the standard operating procedure for the laboratory synthesis of dibutyl adipate.

Quantitative Data Summary

The synthesis of **dibutyl adipate** can be achieved under various conditions, leading to different reaction efficiencies and yields. The following table summarizes quantitative data from several reported methods.



Catalyst	Reactants (Molar Ratio)	Temperatur e (°C)	Time	Yield (%)	Reference
Sulfuric Acid	Adipic Acid:n- Butanol (1:3 by weight)	120-160	Not specified	92% (product purity 99.5%)	[6][7]
FeCl ₃ .6H ₂ O	Adipic Acid:n- Butanol:Catal yst (1:30:0.007)	130W (Microwave)	30 min	89.1%	[3][8]
Candida antarctica lipase B	Adipic Acid:Alcohol (1:2 to 1:32.8)	45	6 h	90%	[9]
Titanium Tetrahydroxid e	Adipic Acid:n- Butanol (1:1 initially)	Not specified	14 h+	~25% (distilled)	[10]

Experimental Protocol: Fischer Esterification Method

This protocol details the synthesis of **dibutyl adipate** via Fischer esterification using concentrated sulfuric acid as a catalyst. This method is common due to its use of readily available and inexpensive reagents.[3]

- 1. Materials and Equipment
- Reagents:
 - Adipic Acid (C₆H₁₀O₄)
 - n-Butanol (C₄H₁₀O)
 - Concentrated Sulfuric Acid (H₂SO₄, 98%)



- 5% Sodium Carbonate (Na₂CO₃) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Distilled water
- Equipment:
 - Round-bottom flask (250 mL or 500 mL)
 - Reflux condenser
 - Heating mantle with a magnetic stirrer
 - Separatory funnel
 - Beakers and Erlenmeyer flasks
 - Graduated cylinders
 - Rotary evaporator
 - Distillation apparatus (for vacuum distillation)
 - pH paper or meter
- 2. Safety Precautions
- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a
 lab coat, and chemical-resistant gloves.[11][12]
- Perform the reaction in a well-ventilated fume hood.[11]
- Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
- n-Butanol is flammable. Keep away from open flames and ignition sources.[13]

Methodological & Application





- Handle all chemicals in accordance with their Safety Data Sheets (SDS).[11][12][14]
- 3. Reaction Procedure (Esterification)
- Set up the reflux apparatus in a fume hood. Place a round-bottom flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser to the flask and ensure cooling water is flowing.
- To the round-bottom flask, add adipic acid and an excess of n-butanol. A common molar ratio is 1 mole of adipic acid to at least 2 moles of n-butanol, though using n-butanol as the solvent (in larger excess) can help drive the reaction to completion.[5] For example, use 14.6 g (0.1 mol) of adipic acid and 44.4 g (0.6 mol) of n-butanol.
- While stirring, slowly and carefully add the catalyst, concentrated sulfuric acid (e.g., 1-2 mL), to the mixture.
- Heat the mixture to reflux (the boiling point of n-butanol is ~117°C, but the reaction is often carried out at temperatures between 120-160°C).[4] Continuously stir the reaction mixture.
- Reflux for 2-4 hours. The reaction progress can be monitored by measuring the acid value of the mixture periodically.[10] Water is produced as a byproduct; its removal (e.g., using a Dean-Stark apparatus) can increase the yield by shifting the equilibrium.[4][5]
- 4. Work-up and Purification
- Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
- Neutralization: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:
 - Distilled water to remove the majority of the unreacted n-butanol and some acid.
 - 5% sodium carbonate solution to neutralize the remaining sulfuric acid and any unreacted adipic acid. Check the aqueous layer with pH paper to ensure it is basic. Be cautious as CO₂ gas may be evolved.

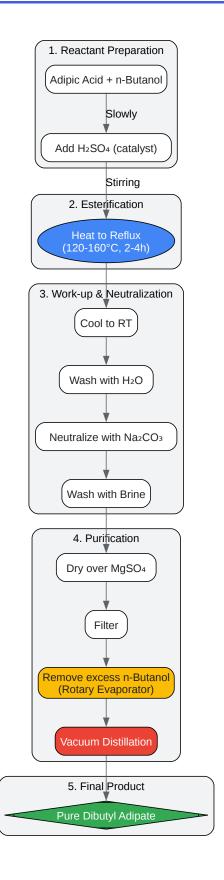


- Saturated brine solution to help break any emulsions and remove excess water.
- Separate the layers after each wash. The bottom aqueous layer is discarded.
- Drying: Transfer the washed organic layer (the crude **dibutyl adipate**) to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate to remove residual water. Swirl the flask and let it stand for 15-20 minutes.
- Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the excess n-butanol using a rotary evaporator.[9]
- Distillation: For high purity, the crude product should be purified by vacuum distillation.[3][10]
 Collect the fraction boiling at the appropriate temperature and pressure for dibutyl adipate
 (Boiling Point: 183°C at 10 mmHg).[15]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the laboratory synthesis and purification of **dibutyl adipate**.





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Caption: Workflow for the synthesis and purification of **dibutyl adipate**.



Reaction Mechanism: Fischer Esterification

The synthesis proceeds via the Fischer esterification mechanism, which is a reversible, acid-catalyzed reaction.[5][16]

- Protonation: The carbonyl oxygen of the adipic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[5]
- Nucleophilic Attack: A molecule of n-butanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]
- Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
- Deprotonation: The protonated ester is deprotonated (typically by water or another molecule of the alcohol) to regenerate the acid catalyst and yield the monoester. The process is then repeated on the second carboxylic acid group to form the final diester, **dibutyl adipate**.



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Caption: Simplified mechanism of Fischer esterification for **dibutyl adipate**.



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